molecular formula C27H35N3O2 B1194588 Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- CAS No. 81541-32-4

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-

Cat. No.: B1194588
CAS No.: 81541-32-4
M. Wt: 433.6 g/mol
InChI Key: QKPASNYRBWHSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-, commonly known as BPEA, is a derivative of acridine. Acridines are organic compounds consisting of a linear tricyclic structure with nitrogen-containing aromatic rings. BPEA is characterized by the presence of two piperidine groups attached to the acridine ring through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: BPEA can be synthesized through the reaction of acridine with 2-(1-piperidinyl)ethyl chloride in the presence of a base. The resulting product is then treated with sodium ethoxide to form BPEA. The synthesis involves the following steps:

    Reaction of Acridine with 2-(1-piperidinyl)ethyl chloride: This step involves the nucleophilic substitution reaction where the chloride group is replaced by the acridine moiety.

    Treatment with Sodium Ethoxide: This step ensures the formation of the final product, BPEA, by facilitating the removal of any remaining chloride ions.

Industrial Production Methods: The industrial production of BPEA follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: BPEA undergoes various chemical reactions, including:

    Oxidation: BPEA can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert BPEA to its reduced forms.

    Substitution: BPEA can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of BPEA.

    Reduction: Reduced forms of BPEA.

    Substitution: Substituted derivatives of BPEA with different functional groups.

Scientific Research Applications

BPEA has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

BPEA exerts its effects through various mechanisms, including:

    DNA Intercalation: BPEA can intercalate into DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases.

    Activation of Natural Killer Cells: BPEA has been shown to enhance the cytotoxic activity of natural killer cells by stimulating macrophages to release interferon-alpha (IFN-alpha), which subsequently activates natural killer cells.

Comparison with Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Amsacrine: An acridine derivative used as an antineoplastic agent.

    Proflavine: Another acridine derivative with antiseptic properties.

Uniqueness of BPEA:

Properties

IUPAC Name

3,6-bis(2-piperidin-1-ylethoxy)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30/h7-10,19-21H,1-6,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPASNYRBWHSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231194
Record name Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-32-4
Record name CL-246738 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-246738 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP2POU1MKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3,6-bis(2-chloroethoxy)acridine hydrochloride in piperidine was heated in a steel bomb at 80° C. for 24 hours. The excess piperidine was removed in vacuo and the residual solution was washed twice with 30 ml portions of saturated aqueous sodium bicarbonate and filtered. The filtrate was evaporated to a residue, giving 3,6-bis(2-piperidinoethoxy)acridine as yellow crystals, mp 129°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In accordance with the above flowchart, a 3,6-bis(2-chloroethoxy)acridine (1), where R1 is as described hereinabove, is reacted with piperidine in a steel bomb at about 60° to about 1000° C. for about 18 to about 36 hours, giving a 3,6-bis(2-piperidinoethoxy)acridine (3) which is then dissolved in methanol, treated with excess 30% hydrogen peroxide for about 12 to about 48 hours, then with platinum catalyst to destroy the excess peroxide and is purified by dry column chromatography on silica gel using the developing system methanol:triethylamine (20:1, v/v). The length of reaction time with hydrogen peroxide is the determining factor in whether a mono-oxide (4) or dioxide (5) is produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.